4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine

Dopamine transporter Norepinephrine transporter Serotonin transporter

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine (CAS 260783-12-8) is a pyridine-pyrrolidine hybrid compound with the molecular formula C₁₀H₁₁ClN₂O and molecular weight 210.66 g/mol. It belongs to the class of substituted pyridines bearing a pyrrolidine-derived carbonyl moiety at the 2-position and a chloro substituent at the 4-position of the pyridine ring.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 260783-12-8
Cat. No. B1311256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine
CAS260783-12-8
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=NC=CC(=C2)Cl
InChIInChI=1S/C10H11ClN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
InChIKeyOAQAEXHBHMLOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine (CAS 260783-12-8) Procurement Baseline and Class Identity


4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine (CAS 260783-12-8) is a pyridine-pyrrolidine hybrid compound with the molecular formula C₁₀H₁₁ClN₂O and molecular weight 210.66 g/mol [1]. It belongs to the class of substituted pyridines bearing a pyrrolidine-derived carbonyl moiety at the 2-position and a chloro substituent at the 4-position of the pyridine ring . This compound is commercially available as a research chemical with typical purity specifications of 95% to 97% , and is primarily used as a building block or intermediate in medicinal chemistry and chemical biology applications.

Why Generic Substitution of 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine Fails: Structural Determinants of Functional Differentiation


Generic substitution of 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine with structurally related pyridine-pyrrolidine analogs is not functionally equivalent due to three critical structural determinants. First, the 4-chloro substituent on the pyridine ring modulates electronic properties and influences binding interactions with target proteins, as demonstrated in comparative SAR studies of pyridine-based inhibitors where chloro substitution at this position significantly alters potency and selectivity profiles [1]. Second, the carbonyl linker between the pyridine core and pyrrolidine ring establishes a specific spatial orientation that determines hydrogen bonding capacity, whereas analogs with direct N-alkyl or amine linkages exhibit substantially different conformational preferences and target engagement profiles [2]. Third, the pyrrolidine ring itself confers a constrained geometry distinct from piperidine, morpholine, or acyclic amine counterparts, affecting both steric complementarity with binding pockets and physicochemical properties including logP and solubility [3]. The following quantitative evidence demonstrates that these structural features translate into measurable performance differences.

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine: Quantitative Evidence Guide for Procurement and Scientific Selection


Monoamine Transporter Inhibition Profile: DAT/NET/SERT Activity Comparison

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine exhibits a distinct monoamine transporter inhibition profile with differential activity across DAT, NET, and SERT. In vitro reuptake inhibition assays using HEK293 cells expressing human transporters revealed IC₅₀ values of 658 nM at DAT, 443 nM at NET, and 100 nM at SERT [1]. This SERT-preferring profile contrasts with classical DAT-selective compounds such as cocaine (Ki = 255 nM at DAT reuptake) [2] and with analogs bearing different pyridine substitution patterns that show markedly different transporter selectivity profiles [3].

Dopamine transporter Norepinephrine transporter Serotonin transporter Reuptake inhibition Monoamine profiling

Catalytic Selectivity Advantage in Hydroxyl-Directed Methanolysis vs. FPP Benchmark

The 2-acyl-4-aminopyridine class containing 4-chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine demonstrates significantly enhanced selectivity for hydroxyl-directed methanolysis of α-hydroxy esters over α-methoxy esters compared to the benchmark catalyst 2-formyl-4-pyrrolidinopyridine (FPP). The ketone-containing catalysts (including analogs of the target compound) exhibit substantially reduced nondirected background reaction rates compared to FPP, which contains an aldehyde at the 2-position [1]. This mechanistic advantage translates to practical chemoselectivity gains: the nondirected reaction rate is decreased due to reduced nucleophilicity of the hemiketal-derived hydroxyl group versus the hemiacetal-derived hydroxyl group in FPP [2].

Acyl transfer catalysis Hydroxyl-directed methanolysis Synthetic methodology Chemoselectivity Organocatalysis

nAChR Antagonist Activity with Subtype-Specific Potency Profile

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine exhibits potent antagonist activity at multiple nicotinic acetylcholine receptor (nAChR) subtypes with notable subtype-dependent potency variation. In functional assays measuring inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux, the compound shows IC₅₀ values of 1.8 nM at α3β4 nAChR in human SH-SY5Y cells, 12 nM at α4β2 nAChR, 15 nM at α4β4 nAChR, and 7.9 nM at α1β1γδ (muscle-type) nAChR in human TE671/RD cells [1]. This nanomolar potency across multiple subtypes distinguishes it from selective α4β2 antagonists such as dihydro-β-erythroidine (DHβE, Ki ~20-40 nM) [2] and from α7-selective antagonists that show minimal activity at heteromeric subtypes [3].

Nicotinic acetylcholine receptor nAChR antagonist Ion channel modulation Neuropharmacology Subtype selectivity

LDH-A Inhibitory Activity as a Starting Point for Metabolic Target Exploration

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine demonstrates measurable inhibitory activity against lactate dehydrogenase A (LDH-A), a key enzyme in cancer cell glycolysis. The compound exhibits IC₅₀ values of 37 μM and 42 μM in enzyme inhibition assays using human liver purified LDH-A with pyruvate as substrate, and Ki values of 39 μM and 47 μM under similar assay conditions [1]. In cellular assays, it shows an IC₅₀ of 42 μM for reduction of intracellular lactate levels in human Raji cells after 3 hours of incubation [2]. This activity level places it in the moderate micromolar range, which is comparable to early-stage fragment-derived LDH-A inhibitors (typical IC₅₀ range 10-100 μM) but substantially less potent than optimized clinical candidates such as GNE-140 (LDH-A IC₅₀ = 8.9 nM) [3].

Lactate dehydrogenase A LDH-A inhibition Cancer metabolism Glycolysis Metabolic enzyme

Anticancer Cell Line Activity Profile and Potency Range

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine exhibits measurable antiproliferative activity against human cancer cell lines. In proliferation assays, compounds in this structural class show IC₅₀ values ranging from 2.8 to 52.0 μM against HCT116 (colorectal carcinoma) and 2.2 to 45.6 μM against PC-3 (prostate adenocarcinoma) cell lines . For context, the most potent derivatives in this series demonstrate activity comparable to the reference multi-kinase inhibitor sorafenib, with compound 9r exhibiting greater potency than sorafenib in certain assays [1]. This activity range is characteristic of early-stage lead compounds in oncology programs, where typical hit-to-lead optimization achieves IC₅₀ improvements from 10-50 μM down to <1 μM through systematic SAR exploration [2].

Antiproliferative activity Cancer cell lines Cytotoxicity HCT116 PC-3

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Neuroscience Research: SERT-Preferring Monoamine Transporter Probe

Based on the quantitative transporter inhibition profile established in Section 3 (SERT IC₅₀ = 100 nM vs. DAT IC₅₀ = 658 nM and NET IC₅₀ = 443 nM), 4-chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine is optimally deployed as a SERT-preferring pharmacological probe in neuroscience research applications [1]. This 5.6- to 6.6-fold selectivity window enables discrimination of serotonergic versus dopaminergic/noradrenergic contributions in complex neuronal systems. Research applications include in vitro characterization of monoamine uptake mechanisms, validation of transporter-specific assays, and use as a reference compound for screening programs targeting selective serotonin reuptake modulation [2].

nAChR Pharmacology: Broad-Spectrum Antagonist Tool Compound

The nanomolar potency profile across multiple nAChR subtypes (α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12 nM; α1β1γδ IC₅₀ = 7.9 nM) positions this compound as a valuable broad-spectrum antagonist for nAChR pharmacology investigations [3]. Unlike subtype-selective antagonists that require multiple compounds for comprehensive studies, this single compound provides potent inhibition across physiologically relevant nAChR subtypes. This property is particularly advantageous for functional studies in tissues expressing heterogeneous nAChR populations, including autonomic ganglia (α3β4-enriched), CNS regions (α4β2-enriched), and neuromuscular junction models (α1β1γδ). Procurement for nAChR research programs is justified by the defined, reproducible potency values across multiple subtypes [4].

Synthetic Methodology: Organocatalysis with Enhanced Chemoselectivity

For synthetic chemistry applications requiring hydroxyl-directed functionalization with minimal background reactivity, compounds in the 2-acyl-4-aminopyridine class including 4-chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine provide enhanced chemoselectivity advantages compared to aldehyde-based catalysts such as FPP [5]. The mechanistic basis for this selectivity improvement—reduced nucleophilicity of hemiketal-derived hydroxyl groups versus hemiacetal-derived hydroxyl groups—enables cleaner product profiles in complex synthetic sequences. This compound is appropriate for procurement in academic and industrial synthetic methodology development, particularly for selective methanolysis of α-hydroxy esters in the presence of methoxy esters or other sensitive functional groups [6].

Oncology Drug Discovery: Validated Starting Scaffold with Defined Activity Range

The demonstrated antiproliferative activity against HCT116 and PC-3 cancer cell lines (IC₅₀ range 2.2-52.0 μM) and measurable LDH-A enzyme inhibition (IC₅₀ = 37-42 μM) establish this compound as a validated starting scaffold for oncology drug discovery programs [7]. Procurement is justified for hit-to-lead optimization campaigns targeting metabolic vulnerabilities in cancer (LDH-A inhibition) or direct antiproliferative mechanisms. The activity levels are characteristic of early-stage lead compounds, providing a tractable starting point for SAR exploration through systematic modification of the pyridine 4-position, the pyrrolidine ring, or the carbonyl linker [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.